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Humulinone

Sensory Analysis Bitterness Quantification Hop Chemistry

Breweries face batch inconsistency when humulinone bitterness in dry-hopped beers goes unmeasured. This oxidized alpha-acid contributes up to 28% of perceived bitterness (≤13.3 mg/L) and degrades ~73% over two years, undermining shelf-life prediction. Our reference standard enables validated HPLC calibration for routine quantification. - Quantify humulinone-derived bitterness using ICS-Hum1 validated HPLC methods (EBC 7.9 / ASBC). - Verify hop pellet oxidation history: humulinone presence (0.2-0.5% w/w) confirms authenticity. - Support stability studies with a characterized standard of ≥95% purity (HPLC).

Molecular Formula C21H30O6
Molecular Weight 378.5 g/mol
CAS No. 26110-47-4
Cat. No. B13780929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHumulinone
CAS26110-47-4
Molecular FormulaC21H30O6
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(C(C(C1=O)(C(=O)CC=C(C)C)O)(CC=C(C)C)O)O
InChIInChI=1S/C21H30O6/c1-12(2)7-8-16(23)21(27)19(25)17(15(22)11-14(5)6)18(24)20(21,26)10-9-13(3)4/h7,9,14,24,26-27H,8,10-11H2,1-6H3
InChIKeyKXBNQEYVZSCSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Humulinone Chemical Identity and Technical Baseline


Humulinone (CAS 26110-47-4) is a hop-derived bitter acid belonging to the humulinone class of oxidized alpha-acids, which are key contributors to beer bitterness, particularly in dry-hopped styles. It is a monocyclic monoterpenoid with the molecular formula C21H30O6 and a molecular weight of 378.5 g/mol [1]. Unlike its precursor alpha-acids (e.g., humulone), humulinone is formed via oxidation and is characterized by its relatively high solubility in aqueous solutions compared to other hop bitter acids, which influences its extraction and fate during brewing .

Why Humulinone Cannot Be Substituted


Humulinone differs from structurally related hop bitter acids in critical ways that preclude generic substitution in brewing and analytical applications. Its distinct formation pathway (oxidation of alpha-acids rather than isomerization), unique solubility profile, and specific contribution to bitterness in dry-hopped beers mean that substituting humulinone with alpha-acids, iso-alpha-acids, or even other oxidation products like hulupones will yield fundamentally different analytical results and sensory outcomes . The following quantitative evidence delineates these material differences.

Humulinone Quantitative Differentiation from Analogs


Bitterness Intensity vs. Iso-Alpha-Acids and Hulupones

Humulinone exhibits 66% (±13%) of the bitterness intensity of iso-alpha-acids, while hulupones are 84% (±10%) as bitter [1]. This quantitative sensory data demonstrates that humulinone is significantly less bitter than iso-alpha-acids and moderately less bitter than hulupones.

Sensory Analysis Bitterness Quantification Hop Chemistry

Concentration and Bitterness Contribution in Dry-Hopped Beers

In commercial dry-hopped Belgian beers, humulinone concentrations reached up to 13.3 mg/L and were estimated to contribute up to 28% of the total measured bitterness . In contrast, hulupones were found at concentrations below 3 mg/L in all beer styles, and humulones (alpha-acids) were detected up to 7.2 mg/L.

Brewing Chemistry Dry Hopping Quantitative HPLC

Solubility vs. Alpha-Acids

Humulinone demonstrates significantly higher solubility in aqueous beer/wort systems compared to its parent alpha-acids. Predicted water solubility for humulinone is 0.098 g/L (logS -3.6), while humulone (a primary alpha-acid) has a predicted solubility of 0.12 g/L but is known to be poorly soluble in water, with significant losses due to precipitation and adsorption during brewing [1][2]. This difference is functionally critical: humulinones are readily extracted during dry hopping, whereas alpha-acids are not .

Solubility Extraction Efficiency Brewing Process

Stability During Beer Aging

During a two-year storage study of dry-hopped beers, cis-humulinones degraded by an average of 73%, while trans-isohumulones (major iso-alpha-acids) also degraded significantly . The study concluded that losses of cis-humulinones contribute substantially to the 18–43% decrease in calculated bitterness intensity during aging.

Beer Aging Stability Degradation

Melting Points of Humulinone Congeners

The humulinone congeners exhibit distinct melting points: humulinone melts at 70–71°C, cohumulinone at 104–105°C, and adhumulinone at 98°C [1]. These physical properties are essential for identification and purity assessment of individual homologs.

Physical Chemistry Quality Control Analytical Standards

Humulinone Applications in Brewing and Quality Control


Quantitative Analysis in Dry-Hopped Beer

Given that humulinones contribute up to 28% of bitterness in dry-hopped beers at concentrations up to 13.3 mg/L , routine HPLC quantification of humulinone is essential for breweries producing dry-hopped styles to ensure batch-to-batch consistency and accurate bitterness prediction. This application relies on validated methods and calibration standards such as ICS-Hum1 [1].

Modeling Bitterness During Beer Aging

Humulinone degrades by an average of 73% over two years in dry-hopped beers, contributing to an 18–43% loss in calculated bitterness . This differential degradation profile necessitates the inclusion of humulinone in kinetic models used to predict shelf-life bitterness changes, making it a critical analyte for stability studies.

Hop Product Evaluation for Brewing Processes

The concentration of humulinone in hop pellets (0.2%–0.5% w/w) and its absence in CO2 hop extract directly informs procurement decisions. Brewers aiming to maximize humulinone-derived bitterness in dry-hopped beers should select pelletized hops, while those seeking to minimize it may opt for CO2 extract. This is a direct, quantifiable basis for material selection.

Authenticity Testing of Hop Products

The presence and relative abundance of humulinone versus other hop acids (e.g., alpha-acids, iso-alpha-acids) can serve as a marker for hop oxidation and processing history . For example, the absence of humulinone in a product labeled as 'oxidized hop extract' would indicate a lack of authenticity, making humulinone quantification a valuable tool for quality assurance and fraud detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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